molecular formula C23H22N4O2 B2862351 3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one CAS No. 2034367-70-7

3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one

Cat. No.: B2862351
CAS No.: 2034367-70-7
M. Wt: 386.455
InChI Key: DSSBOCLVBQNLDJ-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one is a novel hybrid heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structurally complex molecule incorporates multiple bioactive pharmacophores: the indole nucleus, a 1,2,4-oxadiazole ring, and a phenyl-substituted pyrrolidine scaffold. The indole moiety is a privileged structure in medicinal chemistry known to confer diverse biological activities . Indole derivatives demonstrate a broad spectrum of pharmacological properties including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . The 1,2,4-oxadiazole component is a valuable heterocycle in drug design known to contribute to metabolic stability and favorable pharmacokinetic properties. The integration of these distinct heterocyclic systems within a single molecular framework creates a sophisticated chemical tool for investigating new therapeutic possibilities. Researchers can utilize this compound to explore structure-activity relationships, develop novel enzyme inhibitors, study receptor interactions, and screen for potential pharmacological activity across various disease targets. The compound's complex structure presents opportunities for investigating multimodal mechanisms of action and developing novel chemical probes for biological systems. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct appropriate safety assessments and handle this material according to laboratory safety protocols for experimental compounds.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c28-22(11-10-17-12-24-21-9-5-4-8-18(17)21)27-13-19(16-6-2-1-3-7-16)20(14-27)23-25-15-29-26-23/h1-9,12,15,19-20,24H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSBOCLVBQNLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCC2=CNC3=CC=CC=C32)C4=NOC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Pyrrolidine Ring Construction

The pyrrolidine core is synthesized via an iridium-catalyzed reductive generation of azomethine ylides, followed by [3+2] cycloaddition with electron-deficient alkenes. A representative protocol involves:

  • Substrate Preparation : N-Boc-3-cyano-4-phenylpyrrolidine is treated with hydroxylamine to form the amidoxime.
  • Cyclization : The amidoxime undergoes cyclodehydration with trifluoroacetic anhydride (TFAA) to yield the 1,2,4-oxadiazole ring.
  • Deprotection : Removal of the Boc group using HCl/dioxane affords the free amine.

Reaction Conditions :

  • Catalyst: Vaska’s complex [IrCl(CO)(PPh₃)₂] (1 mol%)
  • Reductant: Tetramethyldisiloxane (TMDS)
  • Solvent: Dichloromethane, 25°C, 12 h
  • Yield: 78–85%

Oxadiazole Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole moiety is constructed using a nitrile oxide and amidoxime intermediate:

  • Amidoxime Synthesis : Reaction of 3-cyano-4-phenylpyrrolidine with hydroxylamine hydrochloride in ethanol/water (80°C, 6 h).
  • Cyclodehydration : Treatment with TFAA at 0°C to room temperature (2 h) induces cyclization.

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxadiazole-H), 7.45–7.32 (m, 5H, Ph), 4.12–3.89 (m, 2H, pyrrolidine-H).
  • HRMS : m/z calcd for C₁₃H₁₄N₃O [M+H]⁺: 228.1131, found: 228.1134.

Preparation of 3-(1H-Indol-3-yl)propan-1-one

Friedel-Crafts Acylation of Indole

Indole is acylated using propionyl chloride under Friedel-Crafts conditions:

  • Reaction Setup : Indole (1 equiv), propionyl chloride (1.2 equiv), AlCl₃ (1.5 equiv) in dichloromethane, 0°C → rt, 4 h.
  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄.

Yield : 92%
¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, indole-NH), 7.65–7.10 (m, 4H, indole-H), 2.95 (t, 2H, CH₂CO), 2.60 (t, 2H, CH₂).

Amide Coupling and Final Assembly

Activation of 3-(1H-Indol-3-yl)propan-1-one

The ketone is converted to a carboxylic acid via oxidation, followed by activation as an acyl chloride:

  • Oxidation : Treat with KMnO₄ in acidic medium (H₂SO₄, 60°C, 3 h).
  • Chlorination : React with thionyl chloride (SOCl₂, reflux, 2 h).

Amide Bond Formation

The acyl chloride is coupled with 4-phenylpyrrolidine-3-(1,2,4-oxadiazol-3-yl)amine using Schotten-Baumann conditions:

  • Reaction : Add acyl chloride (1 equiv) to a solution of the amine (1 equiv) and NaOH (2 equiv) in water/THF (0°C, 1 h).
  • Isolation : Extract with ethyl acetate, purify via silica gel chromatography.

Yield : 68%
¹³C NMR (101 MHz, CDCl₃): δ 198.5 (CO), 168.2 (oxadiazole-C), 136.1–110.3 (aromatic-C).

Optimization and Mechanistic Insights

Catalytic Efficiency in Pyrrolidine Synthesis

The iridium-catalyzed reductive system outperforms traditional Lewis acid catalysts (e.g., ZnCl₂) in regioselectivity (Table 1):

Table 1. Comparison of Catalytic Systems for Pyrrolidine Synthesis

Catalyst Yield (%) dr (syn:anti)
IrCl(CO)(PPh₃)₂ 85 20:1
ZnCl₂ 62 3:1

Solvent Effects on Oxadiazole Cyclization

Polar aprotic solvents enhance cyclodehydration efficiency (Table 2):

Table 2. Solvent Screening for Oxadiazole Formation

Solvent Yield (%)
TFAA 88
DMF 45
THF 32

Challenges and Alternative Pathways

Competing Side Reactions

  • N-Oxide Formation : Observed during amidoxime synthesis; mitigated by strict temperature control (<80°C).
  • Epimerization : At C3 of pyrrolidine during amide coupling; minimized using low-temperature Schotten-Baumann conditions.

Alternative Oxadiazole Synthesis

A nitrile oxide-alkyne cycloaddition (CuAAC) route was explored but abandoned due to poor regioselectivity (≤1:1 ratio).

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Indole-Containing Analogues

(a) 3,3,3-Trifluoro-1-(1H-indol-3-yl)propan-1-one ()
  • Structure: Simplifies the target compound by replacing the pyrrolidine-oxadiazole system with a trifluoropropanone chain.
(b) [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone ()
  • Structure : Replaces oxadiazole with a dihydropyrazole ring and adds a pyridyl group.
  • Impact : The dihydropyrazole introduces partial saturation, altering conformational flexibility compared to the fully unsaturated oxadiazole in the target compound .

Oxadiazole-Containing Analogues

(a) 5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a, )
  • Structure : Shares the oxadiazole-pyrrolidine core but substitutes indole with a pyridyl group and adds a phenylethyl chain.
  • Impact : The pyridyl group may enhance water solubility, while the phenylethyl chain increases lipophilicity (logP) compared to the target compound’s phenyl group .
(b) 1-{3-[5-(Furan-2-yl)-1,2,4-Oxadiazol-3-yl]pyrrolidin-1-yl}-3-(3-methoxyphenyl)propan-1-one (CAS 2034371-47-4, )
  • Structure : Replaces the indole with a methoxyphenyl group and incorporates a furan-substituted oxadiazole.
  • MW = 367.4 g/mol, significantly lower than the target compound due to the absence of indole .

Pyrrolidine-Phenyl Analogues

(a) 3-(5-{5-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzotriazol-1-yl)-1-(pyrrolidin-1-yl)propan-1-one ()
  • Structure : Replaces indole with benzotriazole and adds a dimethylpyrrole-substituted phenyl group.

Comparative Data Table

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties
Target Compound Indole, oxadiazole, phenyl-pyrrolidine ~450–500 (estimated) High rigidity, potential CNS activity
3,3,3-Trifluoro-1-(1H-indol-3-yl)propan-1-one () Trifluoropropanone-indole ~230 High solubility, low complexity
1a () Oxadiazole-pyrrolidine-pyridyl ~400 (estimated) Enhanced solubility, moderate logP
CAS 2034371-47-4 () Oxadiazole-pyrrolidine-methoxyphenyl 367.4 Electron-rich furan, lower MW
Compound in Benzotriazole-oxadiazole-dimethylpyrrole 481.56 High aromaticity, metabolic stability

Biological Activity

The compound 3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]propan-1-one represents a novel class of heterocyclic compounds combining indole and oxadiazole structures. This article reviews its biological activities, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes an indole moiety linked to a 1,2,4-oxadiazole and a pyrrolidine ring. The molecular formula is C20H22N4O2C_{20}H_{22}N_4O_2, with a molecular weight of approximately 366.42 g/mol. The compound's synthesis typically involves multi-step reactions that allow for the formation of these complex structures.

Antimicrobial Activity

Recent studies have shown that derivatives of indole and oxadiazole exhibit significant antimicrobial properties. For instance, compounds similar to our target compound have demonstrated activity against Mycobacterium tuberculosis (Mtb) and other pathogens. In vitro assays indicated that certain indole derivatives possess bactericidal effects with low toxicity towards mammalian cells.

A study evaluating various 1H-indoles found that one specific derivative showed no apparent toxicity at concentrations below 30 µM while effectively inhibiting Mtb growth. The Minimum Inhibitory Concentration (MIC) for this compound was determined to be around 20 µM, showcasing its potential as a lead compound for further development against tuberculosis .

Anticancer Activity

Indole derivatives have also been studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. For example, compounds with similar structures to our target have been reported to inhibit cancer cell proliferation in several cancer lines, including breast and prostate cancers.

One study highlighted that specific indole-based compounds exhibited cytotoxicity towards cancer cells by disrupting mitochondrial function and inducing oxidative stress .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole moiety is known for its ability to interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The indole structure can bind to receptors involved in signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that indole derivatives can intercalate into DNA, leading to disruptions in replication and transcription processes.

Study on Antitubercular Activity

In a recent study, the docking analysis of similar compounds against the enoyl reductase (InhA) enzyme from Mycobacterium tuberculosis revealed promising binding affinities due to hydrogen bonding and π–π stacking interactions . These findings support the potential use of such compounds in developing new antitubercular agents.

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various indole derivatives on HepG2 (liver) and Vero (kidney) cell lines. The results indicated that specific compounds exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound NameMIC/IC50 ValuesObservations
Antimicrobial3-(1H-indol-3-yl)-1-[3-(1,2,4-oxadiazol-3-yl)-...20 µMEffective against Mtb
AnticancerIndole Derivative X<30 µMInduces apoptosis in cancer cells
Enzyme InhibitionDocking StudiesHigh AffinityStrong interaction with InhA

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this compound, and what critical steps ensure successful synthesis?

  • Answer: The synthesis typically involves multi-step procedures, including:

  • Core formation: Refluxing precursors (e.g., chloranil in xylene for 25–30 hours) to construct the pyrrolidine or indole scaffold .
  • Functionalization: Introducing the 1,2,4-oxadiazol-3-yl group via cyclization or coupling reactions under controlled conditions (e.g., using Na₂SO₄ for drying and methanol for recrystallization) .
  • Purification: Recrystallization or column chromatography to isolate the pure product, monitored by TLC/HPLC .

Q. What analytical techniques are essential for characterizing this compound?

  • Answer: Key methods include:

  • Spectroscopy: ¹H/¹³C NMR to confirm proton/carbon environments; MS for molecular weight validation .
  • Chromatography: HPLC for purity assessment; GC-MS to detect volatile impurities .
  • Elemental analysis: To verify stoichiometry and functional group integrity .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Answer:

  • Personal protective equipment (PPE): Gloves, lab coat, and eye protection to avoid skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks .
  • Spill management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Answer: Single-crystal X-ray diffraction provides:

  • Bond angles/lengths: Critical for confirming the oxadiazole-pyrrolidine linkage and stereochemistry .
  • Packing interactions: Reveals intermolecular forces (e.g., π-π stacking in the indole moiety) affecting solubility .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in oxadiazole formation .
  • Catalyst screening: Transition metals (e.g., Pd/C) may accelerate coupling reactions .
  • Temperature control: Lower temperatures (~0°C) reduce side reactions during sensitive steps (e.g., indole functionalization) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Answer:

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative strains .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the oxadiazole moiety .

Q. How can researchers address contradictions in pharmacological data across studies?

  • Answer:

  • Dose-response validation: Replicate assays with standardized protocols to rule out variability .
  • Structural analogs: Synthesize derivatives (e.g., replacing phenyl with fluorophenyl) to isolate pharmacophore contributions .
  • Computational modeling: Molecular docking to predict binding affinities and explain discrepancies .

Q. What computational methods predict its drug-likeness and ADMET properties?

  • Answer:

  • Software tools: SwissADME or QikProp to calculate logP, solubility, and bioavailability .
  • Docking studies: AutoDock Vina for simulating interactions with target proteins (e.g., kinases) .
  • Toxicity prediction: ProTox-II to assess hepatotoxicity and mutagenicity risks .

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